N-(1,3-benzothiazol-2-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S2/c1-25(2)11-12-26-16-9-5-3-7-14(16)19(24-21(26)28)29-13-18(27)23-20-22-15-8-4-6-10-17(15)30-20/h4,6,8,10H,3,5,7,9,11-13H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXAFNJCZBUHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a hexahydroquinazoline derivative. Its molecular formula is , with a molecular weight of 417.5 g/mol. The presence of sulfur and nitrogen atoms in the structure suggests potential interactions with biological targets.
Anticancer Activity
Several studies have reported on the anticancer potential of benzothiazole derivatives. For instance, compounds derived from benzothiazole have shown significant activity against various cancer cell lines. In vitro assays have demonstrated that certain analogs exhibit IC50 values in the micromolar range against human tumor cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 19h | MDA-MB-231 | 6.46 |
| 19l | NUGC-3 | 6.56 |
| 32c | Leukemia | Moderate |
Antibacterial Activity
Benzothiazole derivatives have also been evaluated for antibacterial properties. The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Studies indicate that these compounds inhibit bacterial growth by interfering with essential metabolic pathways .
Table 2: Antibacterial Activity
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| 22e | Staphylococcus aureus | 15 |
| 22g | Enterococcus faecalis | 10 |
Anti-inflammatory and Antiviral Properties
Research indicates that benzothiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Additionally, some compounds have demonstrated antiviral activity against viruses associated with respiratory infections .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives inhibit enzymes critical for cancer cell proliferation and bacterial survival.
- Interaction with DNA : Some studies suggest that these compounds may intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : These compounds may affect signaling pathways involved in inflammation and immune response.
Case Studies
In a recent study evaluating the anticancer properties of benzothiazole derivatives, researchers synthesized various analogs and tested their efficacy against multiple cancer cell lines. The most promising candidates showed potent activity with low toxicity towards normal cells . Another study focused on the antibacterial effects of these compounds found that modifications to the benzothiazole ring enhanced their potency against resistant bacterial strains .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of benzothiazole and hexahydroquinazoline exhibit significant biological activities:
- Antitumor Activity : Compounds similar to N-(1,3-benzothiazol-2-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide have shown promising results as anti-proliferative agents against various cancer cell lines.
- Enzyme Inhibition : The compound has potential as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of Alzheimer's disease . In silico studies have suggested its capability to act as a 5-lipoxygenase inhibitor .
- Antimicrobial Properties : Compounds within the same class have demonstrated antibacterial and antifungal activities due to their ability to interfere with microbial metabolism and growth.
Case Study 1: Antitumor Activity
A study investigated the anti-proliferative effects of benzothiazole derivatives against human cancer cell lines. Results indicated that modifications in the structure could enhance cytotoxicity significantly compared to standard chemotherapeutics.
Case Study 2: Enzyme Inhibition
In another research effort focusing on enzyme inhibition for Alzheimer's treatment, several derivatives were synthesized and screened for their inhibitory activity against acetylcholinesterase. The results showed that certain modifications could lead to higher inhibitory potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs from the evidence include:
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (): Shares the benzothiazole-acetamide backbone but replaces the hexahydroquinazolinone with a trioxo-dihydrobenzothiazole group. Demonstrated analgesic activity in crystallographic studies, suggesting that the acetamide linkage and benzothiazole ring are critical for receptor interactions .
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide (): Features a simpler structure with a dimethoxyphenyl substituent.
N-(2-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide (): Contains a tetrazole ring and mesitylamino group, introducing additional hydrogen-bonding and steric bulk. The dual sulfanyl groups may enhance metabolic stability but could complicate synthetic accessibility .
Table 1: Key Structural and Functional Comparisons
Q & A
Q. What are the key synthetic pathways for synthesizing N-(1,3-benzothiazol-2-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the hexahydroquinazolinone core via cyclization of precursors like 2-oxo-1,2,5,6,7,8-hexahydroquinazoline derivatives under reflux conditions in solvents such as ethanol or dichloromethane .
- Step 2 : Introduction of the dimethylaminoethyl group through nucleophilic substitution or alkylation reactions, requiring precise pH and temperature control to avoid side products .
- Step 3 : Sulfur-based coupling (e.g., thiol-ene "click" chemistry) to attach the benzothiazole-acetamide moiety .
Reaction progress is monitored via thin-layer chromatography (TLC) and purified using column chromatography .
Q. How is the compound characterized to confirm structural integrity and purity?
- Spectroscopic Analysis : NMR (¹H, ¹³C) confirms the presence of key functional groups (e.g., dimethylaminoethyl, sulfanyl, and benzothiazole protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects isotopic patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What are the common pharmacological targets for benzothiazole-quinazolinone hybrids?
These compounds often target:
- Kinases : Inhibition of EGFR or VEGFR due to the quinazolinone core’s ATP-binding mimicry .
- Enzymes : Thiol-dependent enzymes (e.g., glutathione reductase) via sulfanyl group interactions .
- DNA Topoisomerases : Benzothiazole moieties intercalate with DNA, disrupting replication .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and scalability?
- Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to optimize variables like temperature, solvent polarity, and catalyst loading .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce reaction times for steps like cyclization or sulfanyl coupling .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while ethanol minimizes side reactions during recrystallization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Cross-Validation : Compare results from enzymatic assays (e.g., fluorescence-based kinase inhibition) with cellular viability tests (MTT assays) to confirm target specificity .
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may skew activity measurements .
- Structural Dynamics : Molecular dynamics simulations clarify conformational changes affecting binding affinity to targets like EGFR .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Modify the dimethylaminoethyl group to ethylmorpholine or piperazine derivatives to assess charge effects on cellular uptake .
- Bioisosteric Replacement : Replace the sulfanyl linker with sulfonyl or carbonyl groups to evaluate stability and binding kinetics .
- Pharmacophore Mapping : Overlay active analogs (e.g., N-[3-(1,3-benzothiazol-2-yl)phenyl] derivatives) to identify critical hydrogen-bonding and hydrophobic interactions .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix Effects : Plasma proteins or lipids can interfere with LC-MS/MS detection; use protein precipitation with acetonitrile or solid-phase extraction for cleanup .
- Low Sensitivity : Derivatization with fluorescent tags (e.g., dansyl chloride) enhances detection limits in pharmacokinetic studies .
- Isomer Separation : Chiral HPLC columns resolve enantiomers if the hexahydroquinazolinone core exhibits stereochemical complexity .
Methodological Resources
Table 1 : Key Techniques for Advanced Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
